molecular formula C19H19N3O2S B2931116 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 893361-87-0

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2931116
CAS No.: 893361-87-0
M. Wt: 353.44
InChI Key: KRKKIFKFHCKQKL-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a benzyl-substituted imidazole core linked via a sulfanyl (-S-) group to an acetamide moiety.

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-9-7-16(8-10-17)21-18(23)14-25-19-20-11-12-22(19)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKKIFKFHCKQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 1-benzyl-1H-imidazole-2-thiol with 4-methoxyphenylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzyl group or to modify the imidazole ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the methoxyphenyl group may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamide derivatives with imidazole/benzimidazole cores and aryl/alkyl substituents. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Activities Source
2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide Imidazole Benzyl (imidazole N1), 4-methoxyphenyl (acetamide) Hypothesized anticancer activity based on methoxyphenyl analogs; potential for hydrogen bonding via sulfanyl and amide groups. N/A (Target compound)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline 4-Methoxyphenyl, pyrrolidinyl-sulfonyl IC50 < 10 µM against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Imidazole 4-Fluorophenyl (imidazole N1), 1-naphthyl (acetamide) Fluorine substituent may enhance metabolic stability; naphthyl group increases hydrophobicity
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide Benzimidazole 4-Butoxyphenyl (acetamide) Benzimidazole core improves π-π stacking; butoxy group extends half-life via lipophilicity
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Imidazole 4-Fluorobenzyl (acetamide), nitro (imidazole C2) Nitro group introduces electron-withdrawing effects, potentially altering redox properties
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Dihydroimidazole 4-Chlorophenyl (sulfanyl), sulfonyl Sulfonyl group enhances solubility; chlorophenyl may improve target specificity

Key Structural-Activity Relationships (SAR):

Imidazole vs.

Substituent Effects :

  • Electron-Donating Groups (e.g., Methoxy) : N-(4-Methoxyphenyl) derivatives (e.g., compound 38 in ) show superior anticancer activity, likely due to improved solubility and hydrogen bonding .
  • Halogen Substituents (e.g., Fluoro, Chloro) : Fluorine or chlorine atoms enhance metabolic stability and hydrophobic interactions ().

Sulfanyl vs. Sulfonyl Linkers : Sulfonyl groups (e.g., ) increase polarity and may improve water solubility, whereas sulfanyl groups (target compound) offer flexibility in hydrogen bonding .

Crystallographic Insights :

  • Molecular Conformation : Analogous N-substituted acetamides (e.g., ) adopt planar amide configurations, enabling hydrogen-bonded dimer formation (R22(10) motifs), critical for crystal packing and stability .
  • Dihedral Angles : Variations in dihedral angles between aryl and heterocyclic rings (e.g., 54.8°–77.5° in ) influence molecular rigidity and binding pocket compatibility .

Biological Activity

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the imidazole derivative class. Its unique structure, characterized by a benzylimidazole moiety and a methoxyphenyl acetamide linked via a thioether bond, suggests significant potential for various biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H20N2OS
  • Molecular Weight : 314.43 g/mol

The compound features an imidazole ring, which is known for its ability to interact with various biological targets, and a methoxy group that may enhance its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The imidazole ring can coordinate with metal ions, while the methoxyphenyl group may facilitate binding to target proteins. The sulfanyl group can participate in redox reactions, potentially influencing the compound's reactivity and stability.

Anticancer Activity

Research indicates that compounds containing imidazole derivatives exhibit promising anticancer properties. For example, studies have shown that similar imidazole-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving Bcl-2 inhibition and modulation of cell cycle progression.

A comparative analysis of related compounds demonstrated that those with electron-donating groups (like methoxy) significantly enhance cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the methoxy group at the para position on the phenyl ring contributes positively to anticancer activity.

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
This compoundTBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored through various assays. Similar thioether-containing compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.

Case Studies

Several studies have investigated the biological effects of related imidazole derivatives:

  • Antitumor Activity : A study evaluated the efficacy of imidazole derivatives in inhibiting tumor growth in xenograft models, revealing significant reduction in tumor volume compared to controls.
  • Antiviral Properties : Research on related compounds has indicated potential antiviral mechanisms involving inhibition of viral replication through interference with viral enzymes.
  • Neuroprotective Effects : Some imidazole derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases, suggesting a possible therapeutic application for neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

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